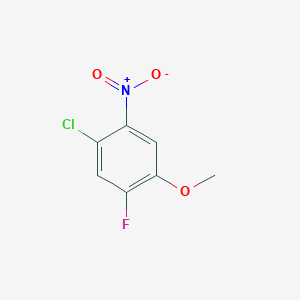

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Übersicht

Beschreibung

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and nitro groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration, halogenation, and methoxylation processes. These reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate (KMnO4)

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOCH3), potassium fluoride (KF).

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

Reduction: 1-Chloro-5-fluoro-4-methoxy-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Chloro-5-fluoro-4-hydroxy-2-nitrobenzene

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene serves as an essential intermediate in organic synthesis. It is utilized in the preparation of various derivatives through electrophilic aromatic substitution reactions, which allow for the introduction of diverse functional groups into aromatic systems. This property makes it valuable in creating compounds with tailored chemical properties for specific applications.

Synthesis Methods

The compound can be synthesized via multiple routes, including:

- Electrophilic Aromatic Substitution: This method allows for the selective introduction of substituents onto the aromatic ring.

- Nitration and Halogenation: These reactions are crucial for modifying the compound's reactivity and enhancing its utility in further synthetic pathways.

Biological Applications

Enzyme-Catalyzed Reactions

In biochemistry, this compound is used as a probe in enzyme-catalyzed reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, facilitating studies on enzyme mechanisms and kinetics.

Pharmaceutical Intermediates

The compound plays a role in the pharmaceutical industry as an intermediate in synthesizing drugs. Its derivatives are being explored for potential therapeutic effects, particularly in treating diseases where nitroaromatic compounds exhibit biological activity, such as antimicrobial and anticancer properties.

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, this compound is utilized in producing agrochemicals and dyes. Its unique chemical structure allows it to act as a precursor for various specialty chemicals that find applications in agriculture and materials science.

Antimicrobial Activity

Research has shown that nitro-substituted benzene derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have indicated their effectiveness against various bacterial strains, suggesting that this compound could also possess similar activities.

Anticancer Potential

Compounds with nitro groups have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of nitroaromatic compounds have demonstrated the capacity to induce apoptosis in cancer cells, indicating a potential pathway for developing anticancer agents from this compound.

Wirkmechanismus

The mechanism of action of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be compared with similar compounds such as:

1-Chloro-4-fluoro-2-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.

1-Methoxy-2-chloro-4-nitrobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biologische Aktivität

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CFMNB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CFMNB is characterized by the following molecular formula: . The compound features a nitro group, a chloro group, and a methoxy group on the benzene ring, which contribute to its reactivity and biological interactions.

The biological activity of CFMNB is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular macromolecules, including proteins and nucleic acids. Additionally, the presence of electron-withdrawing groups enhances the electrophilicity of the aromatic system, facilitating nucleophilic attacks by biological molecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of CFMNB. It has been shown to inhibit tumor cell proliferation through several mechanisms:

- Inhibition of Cell Proliferation : CFMNB has demonstrated the ability to suppress the growth of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating intrinsic pathways that lead to cell death. This effect is mediated through the modulation of key apoptotic proteins such as Bcl-2 and caspases.

Immunomodulatory Effects

CFMNB has also been investigated for its immunomodulatory effects:

- Cytokine Regulation : It has been observed to down-regulate pro-inflammatory cytokines such as IL-2 and TNF-α in immune cells, which may contribute to its potential use in treating inflammatory diseases.

- Dendritic Cell Maturation : The compound inhibits dendritic cell maturation and their ability to present antigens, thereby modulating immune responses.

Table 1: Summary of Biological Activities of CFMNB

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer Activity | Inhibits proliferation; induces apoptosis | |

| Immunomodulatory Effects | Down-regulates IL-2, TNF-α; affects dendritic cells |

Case Studies

-

Breast Cancer Cell Line Study :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with CFMNB resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. The mechanism was linked to apoptosis induction via caspase activation. -

Inflammatory Response Study :

In a model of inflammation, CFMNB administration led to decreased levels of IL-6 and TNF-α in serum samples from treated mice compared to controls. This suggests a potential therapeutic role for CFMNB in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

1-chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDJFLDZSXELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268899 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98404-03-6 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98404-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.